3-Cyano-4-(2-iodophenyl)-6-oxo-5-(pyridinium-1-yl)-1,4,5,6-tetrahydropyridin-2-olate
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Overview
Description
3-Cyano-4-(2-iodophenyl)-6-oxo-5-(pyridinium-1-yl)-1,4,5,6-tetrahydropyridin-2-olate is a complex organic compound that features a cyano group, an iodophenyl group, a pyridinium ring, and a tetrahydropyridin-2-olate structure. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4-(2-iodophenyl)-6-oxo-5-(pyridinium-1-yl)-1,4,5,6-tetrahydropyridin-2-olate typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridinium ring: This can be achieved through a condensation reaction involving a suitable aldehyde and an amine.
Introduction of the cyano group: This step might involve a nucleophilic substitution reaction using a cyanide source.
Attachment of the iodophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using an iodophenyl precursor.
Formation of the tetrahydropyridin-2-olate structure: This might involve cyclization and oxidation steps.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinium ring or the cyano group.
Reduction: Reduction reactions might target the cyano group or the ketone group in the structure.
Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
Oxidation products: Oxidized derivatives of the pyridinium ring or cyano group.
Reduction products: Reduced forms of the cyano or ketone groups.
Substitution products: Compounds with substituted phenyl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: Potential use in the development of pharmaceuticals due to its unique structure and possible biological activities.
Medicine
Therapeutics: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Materials Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyano-4-(2-iodophenyl)-6-oxo-5-(pyridinium-1-yl)-1,4,5,6-tetrahydropyridin-2-olate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-3-(2-iodophenyl)-5-oxo-6-(pyridinium-1-yl)-1,4,5,6-tetrahydropyridin-2-olate
- 3-Cyano-4-(2-bromophenyl)-6-oxo-5-(pyridinium-1-yl)-1,4,5,6-tetrahydropyridin-2-olate
Uniqueness
- Iodophenyl Group : The presence of the iodophenyl group can impart unique reactivity and biological activity compared to similar compounds with different halogen substituents.
- Pyridinium Ring : The pyridinium ring can enhance the compound’s ability to interact with biological targets.
Properties
Molecular Formula |
C17H12IN3O2 |
---|---|
Molecular Weight |
417.20 g/mol |
IUPAC Name |
[4-(2-iodophenyl)-2,6-dioxo-5-pyridin-1-ium-1-ylpiperidin-3-ylidene]methylideneazanide |
InChI |
InChI=1S/C17H12IN3O2/c18-13-7-3-2-6-11(13)14-12(10-19)16(22)20-17(23)15(14)21-8-4-1-5-9-21/h1-9,14-15H,(H,20,22,23) |
InChI Key |
UIECBOOJUSSXGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)C2C(C(=C=[N-])C(=O)NC2=O)C3=CC=CC=C3I |
Origin of Product |
United States |
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